molecular formula C12H9BrClNO B1343854 2-(Benzyloxy)-3-bromo-5-chloropyridine CAS No. 202409-82-3

2-(Benzyloxy)-3-bromo-5-chloropyridine

Cat. No. B1343854
Key on ui cas rn: 202409-82-3
M. Wt: 298.56 g/mol
InChI Key: VNCIESPHQGBEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08410134B2

Procedure details

In a microwave tube NaH (60% in paraffin. 56 mg. 1.4 mmol) was washed with hexane and 3-bromo-2,5-dichloro-pyridine (245 mg. 1.08 mmol) in dry DMF (2 mL) were added. To this suspension BnOH (123 μL. 1.23 mmol) in dry DMF (1 mL) was dropped carefully. The reaction mixture was stirred 15 min until the formation of hydrogen has ceased. The tube was sealed and stirred at 100° C. in a microwave reactor for 30 min. After removal of the solvent in vacuo the residue was partioned between water (10 mL) and DCM (10 mL) and extracted with DCM (3×10 mL). The combined organic fractions were washed with brine dried over Na2SO4 filtered and concentrated in vacuo. The resulting title compound was used for the next reaction without purification. GC-MS (m/z): 297 [M+].
Name
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
123 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:5](Cl)=[N:6][CH:7]=[C:8]([Cl:10])[CH:9]=1.[CH2:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[H][H]>CCCCCC.CN(C=O)C>[CH2:12]([O:19][C:5]1[C:4]([Br:3])=[CH:9][C:8]([Cl:10])=[CH:7][N:6]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
56 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
245 mg
Type
reactant
Smiles
BrC=1C(=NC=C(C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
123 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. in a microwave reactor for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×10 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting title compound was used for the next reaction without purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=NC=C(C=C1Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.